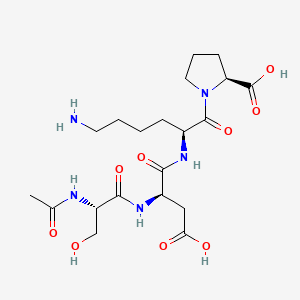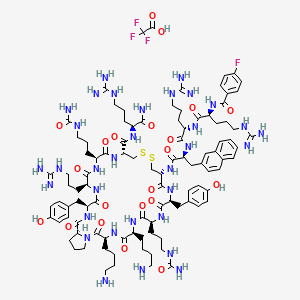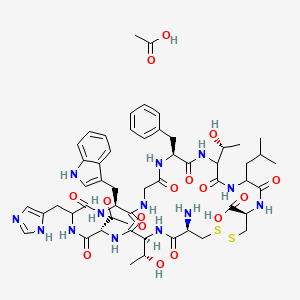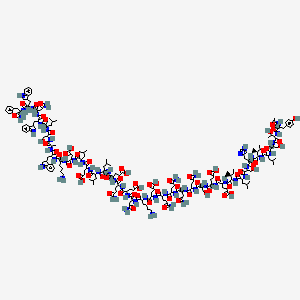
N-acetyl-Ser-Asp-Lys-Pro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-Ser-Asp-Lys-Pro, also known as Acetyl-Ser-Asp-Lys-Pro, is a tetrapeptide formed in bone marrow cells by the enzymatic processing of thymosin β4. This compound is widely distributed in various tissues and body fluids. It plays a crucial role in inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle, thereby protecting against Ara-C lethality in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-Ser-Asp-Lys-Pro can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient synthesis. Purification is typically carried out using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-Ser-Asp-Lys-Pro undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is a specific substrate for the N-terminal active site of angiotensin-converting enzyme (ACE), which is responsible for its degradation in vivo .
Common Reagents and Conditions
The hydrolysis of this compound can be catalyzed by enzymes such as prolyl endopeptidase (PREP) and meprin-α. These enzymes cleave the peptide bonds, resulting in the formation of smaller peptide fragments .
Major Products Formed
The major products formed from the enzymatic degradation of this compound include smaller peptides and amino acids. These degradation products are further metabolized and excreted from the body .
Scientific Research Applications
N-acetyl-Ser-Asp-Lys-Pro has numerous scientific research applications across various fields:
Chemistry: It is used as a model compound for studying peptide synthesis and degradation mechanisms.
Biology: The compound plays a role in regulating hematopoietic stem cell proliferation and differentiation. .
Medicine: This compound has potential therapeutic applications in protecting bone marrow stem cells during chemotherapy and reducing cardiac fibrosis
Mechanism of Action
N-acetyl-Ser-Asp-Lys-Pro exerts its effects by inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle. This inhibition is mediated through its interaction with the N-terminal active site of ACE, leading to its degradation. The compound also modulates the activity of various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which is involved in cell proliferation and differentiation .
Comparison with Similar Compounds
N-acetyl-Ser-Asp-Lys-Pro is unique due to its specific role in regulating hematopoietic stem cell proliferation and its interaction with ACE. Similar compounds include:
Thymosin β4: The precursor of this compound, involved in tissue repair and regeneration.
Angiotensin I: A peptide substrate for ACE, involved in blood pressure regulation.
Bradykinin: Another peptide substrate for ACE, involved in vasodilation and inflammation
These compounds share some functional similarities but differ in their specific biological roles and mechanisms of action.
Properties
Molecular Formula |
C20H33N5O9 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m0/s1 |
InChI Key |
HJDRXEQUFWLOGJ-XGUBFFRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825566.png)




